2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide
Description
2-((1-(3,4-Dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide is a pyrazolo-pyridazine derivative featuring a thioether linkage and an acetamide moiety. Its core structure comprises a pyridazine ring fused with a pyrazole, substituted at the 1-position with a 3,4-dimethylphenyl group and at the 4-position with an isopropyl group. The thioether bridge at the 7-position connects to an N-(furan-2-ylmethyl)acetamide side chain.
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2S/c1-14(2)21-19-12-25-28(17-8-7-15(3)16(4)10-17)22(19)23(27-26-21)31-13-20(29)24-11-18-6-5-9-30-18/h5-10,12,14H,11,13H2,1-4H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQPXZFHNSEIAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN=C3SCC(=O)NCC4=CC=CO4)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide (CAS Number: 1105204-08-7) is a novel pyrazolo-based derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H29N5O2S
- Molecular Weight : 439.6 g/mol
- Structure : The compound features a complex structure with a pyrazolo[3,4-d]pyridazine core, a thioether linkage, and a furan substituent.
The primary mechanism of action for this compound involves the inhibition of Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . By inhibiting RIPK1, the compound modulates the necroptosis signaling pathway, which is crucial in various cellular processes including inflammation and cell death .
Anticancer Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant anticancer properties. For instance:
- Synergistic Effects : Certain pyrazole derivatives have shown enhanced cytotoxic effects when combined with established chemotherapeutics like doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231), indicating potential for combination therapies .
Antimicrobial and Antifungal Activity
Pyrazole derivatives are also noted for their antimicrobial properties:
- Fungal Inhibition : Some synthesized pyrazole carboxamides demonstrated notable antifungal activity against various phytopathogenic fungi. For example, one derivative exhibited an EC50 value of 0.37 µg/mL against Rhizoctonia solani, outperforming commercial fungicides .
Anti-inflammatory Properties
The compound's ability to inhibit RIPK1 suggests potential anti-inflammatory applications. Inhibition of necroptosis can reduce tissue damage during inflammatory responses .
Case Studies and Research Findings
Comparison with Similar Compounds
Pyrazolo-Pyridine Derivatives ()
The compound in -(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-phenylacetamido)pyrazolo[3,4-b]pyridine, shares a pyrazolo-fused heterocyclic core with the target compound but differs in the following:
- Heterocycle : Pyrazolo[3,4-b]pyridine (pyridine-based) vs. pyrazolo[3,4-d]pyridazine (pyridazine-based), introducing an additional nitrogen atom in the latter .
- Substituents :
- The target compound has a 3,4-dimethylphenyl group at the 1-position, compared to a phenyl group in .
- A thioether group (C–S–C) replaces the oxo (C=O) group at the 7-position in ’s compound.
- The acetamide side chain in the target compound features a furan-2-ylmethyl group, whereas ’s compound uses a 4-phenylacetamido substituent .
Dihydropyrimidinone Derivatives ()
For example, the ethoxycarbonyl group in enhances lipophilicity, analogous to the isopropyl and furanyl groups in the target compound .
Functional Group Impact on Bioactivity (Inferred)
- Thioether vs. Oxo Group : The thioether in the target compound may enhance membrane permeability compared to the oxo group in ’s compound.
- Furan vs. Phenyl Substituents : The furan ring in the acetamide side chain could improve metabolic stability over bulky phenyl groups due to reduced steric hindrance.
Q & A
Q. What are the critical parameters for optimizing the multi-step synthesis of this compound?
- Methodological Answer : Synthesis optimization requires careful adjustment of reaction conditions at each step. Key parameters include:
-
Temperature : Pyrazolo[3,4-d]pyridazine core formation typically requires reflux (~100–120°C) in polar aprotic solvents (e.g., DMF or DCM) .
-
Solvent Choice : Thioacetamide coupling steps benefit from dichloromethane or THF due to their compatibility with sulfur nucleophiles .
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Catalysts : Use of Pd/C or CuI for cross-coupling reactions improves yield in heterocyclic ring functionalization .
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Monitoring : TLC (Rf tracking) and HPLC (purity >95%) are essential for intermediate purification .
- Data Table :
| Step | Reaction Type | Optimal Conditions | Yield Range |
|---|---|---|---|
| 1 | Cyclization | DMF, 110°C, 12h | 60–70% |
| 2 | Thioetherification | DCM, rt, 6h | 75–85% |
| 3 | Acetamide Coupling | THF, 50°C, 4h | 70–80% |
Q. How can researchers characterize the molecular structure and confirm purity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for verifying substituent positions (e.g., furan methyl protons at δ 2.3–2.5 ppm, pyridazine ring protons at δ 7.8–8.2 ppm) .
- X-ray Crystallography : Resolves stereochemistry and confirms solid-state packing, particularly for the pyrazolo[3,4-d]pyridazine core .
- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]+ at m/z 476.2) .
Q. What initial biological screening approaches are recommended for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., Aurora A) or proteases using fluorogenic substrates .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Solubility Profiling : Measure in PBS (pH 7.4) and DMSO to guide in vitro dosing .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of the thioacetamide group?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare in deuterated solvents to identify rate-determining steps in sulfur-based reactions .
- DFT Calculations : Model transition states for thioether bond formation (e.g., bond angles, charge distribution) .
- Spectroscopic Trapping : Use ESI-MS to detect intermediates during oxidative stress studies .
Q. How should researchers address contradictions in reported reaction yields for similar analogs?
- Methodological Answer : Discrepancies often arise from:
- Impurity of Starting Materials : Validate via NMR and elemental analysis .
- Atmospheric Sensitivity : Conduct moisture-sensitive steps under argon .
- Scale Effects : Compare batch vs. continuous flow synthesis (e.g., microreactors improve mixing and heat transfer) .
Q. What computational strategies are effective for target identification and binding mode prediction?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of kinase domains (e.g., PDB 4ZVI) to predict binding poses .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- Pharmacophore Modeling : Map electrostatic and hydrophobic features to prioritize analogs .
Q. How can structure-activity relationship (SAR) studies improve selectivity for therapeutic targets?
- Methodological Answer :
- Substituent Scanning : Replace the 3,4-dimethylphenyl group with fluorophenyl or methoxyphenyl to assess potency shifts .
- Bioisosteric Replacement : Swap the furan-2-ylmethyl group with thiophene or pyridine derivatives to modulate logP .
- Data Table :
| Modification | Target Activity (IC50) | Selectivity Index |
|---|---|---|
| 4-Fluorophenyl | 12 nM (Kinase X) | 8.5 vs. Kinase Y |
| 3-Methoxyphenyl | 45 nM (Kinase X) | 3.2 vs. Kinase Y |
Q. What experimental protocols assess stability under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
